molecular formula C5H8ClN B1445947 3-Ethynylazetidine hydrochloride CAS No. 1426424-91-0

3-Ethynylazetidine hydrochloride

Cat. No.: B1445947
CAS No.: 1426424-91-0
M. Wt: 117.58 g/mol
InChI Key: OMNLKHUIGCZRQQ-UHFFFAOYSA-N
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Description

3-Ethynylazetidine hydrochloride is a small, nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with an ethynyl group (-C≡CH) and a hydrochloride counterion. Azetidines are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity in drug-target interactions .

Properties

IUPAC Name

3-ethynylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N.ClH/c1-2-5-3-6-4-5;/h1,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNLKHUIGCZRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426424-91-0
Record name 3-ethynylazetidine hydrochloride
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Preparation Methods

Stepwise Synthesis of 3-Hydroxyazetidine Hydrochloride

A patented method (CN102827052A) describes a three-step synthesis starting from benzylamine and epichlorohydrin:

Step Reaction Conditions Description Yield (%) Purity (%)
1 Benzylamine dissolved in water (15x mass), cooled to 0-5°C; slow addition of 1.3 eq epichlorohydrin; 12 h reaction at 0-5°C Formation of intermediate product by ring opening 89 >96
2 Intermediate dissolved in acetonitrile (15x mass), addition of 1.5 eq sodium carbonate; reflux 12 h Ring-closing to form 1-benzyl-3-hydroxyazetidine 86 >95
3 Compound dissolved in methanol (5x mass), addition of 1 eq 4M HCl, Pd/C catalyst; hydrogenation 8 h Debenzylation and formation of 3-hydroxyazetidine hydrochloride 90 >98
  • Washing and purification steps involve water, ethyl acetate/petroleum ether mixtures (1:20 v/v), and filtration.
  • The process is efficient with a total production cycle of about 2 days.
  • The use of benzylamine as a low-cost amine source and epichlorohydrin as a raw material is industrially advantageous.

This method offers high yield and purity at each stage, confirmed by HPLC analysis.

Introduction of the Ethynyl Group: Sonogashira Coupling

The transformation of azetidine derivatives to 3-ethynylazetidine typically involves palladium-catalyzed Sonogashira cross-coupling reactions, which couple an azetidine bearing a suitable leaving group (e.g., iodide) at the 3-position with terminal alkynes.

  • In a representative procedure (from related indazole derivatives, applicable by analogy), the iodinated azetidine derivative is reacted with an alkyne (e.g., phenylacetylene) in the presence of Pd(Ph3P)2Cl2, CuI, and triethylamine in acetonitrile at room temperature under nitrogen atmosphere.
  • The reaction proceeds smoothly over 16 hours, yielding the ethynyl-substituted product in moderate to good yields (45-85% depending on substrate and conditions).
  • Subsequent deprotection (e.g., Boc removal with trifluoroacetic acid) affords the free amine or hydrochloride salt of the 3-ethynylazetidine derivative.

Alternative Synthetic Routes and Intermediates

Other methods for azetidine synthesis and functionalization include:

  • Cyclization of primary arylmethylamines with 1,3-dihalopropanes under basic conditions to form substituted azetidines, followed by liberation of free base or salt formation.
  • Use of tosylated intermediates and reduction steps to obtain azetidine derivatives.
  • Hydrogenation and salt formation steps to isolate stable hydrochloride salts.

These methods highlight the importance of controlling leaving groups, base strength, and reaction conditions to optimize yields and purity.

Summary Table: Key Preparation Steps for this compound

Stage Starting Material Reaction Type Conditions Outcome Yield & Purity
1 Benzylamine + Epichlorohydrin Ring opening 0-5°C, 12 h, aqueous Intermediate azetidine precursor 89%, >96% purity
2 Intermediate + Na2CO3 Ring closure Reflux in acetonitrile, 12 h 1-Benzyl-3-hydroxyazetidine 86%, >95% purity
3 Hydrogenation with Pd/C + HCl Debenzylation, salt formation Methanol, 8 h 3-Hydroxyazetidine hydrochloride 90%, >98% purity
4 Iodination + Boc protection Functional group activation Standard iodination, Boc protection 3-Iodoazetidine derivative Moderate yield
5 Sonogashira coupling with ethyne Pd-catalyzed cross-coupling Room temp, 16 h, Pd/Cu catalyst 3-Ethynylazetidine derivative 45-85% yield
6 Deprotection + salt formation Acid treatment TFA or HCl This compound 89-95% yield

Research Findings and Practical Considerations

  • The use of benzylamine and epichlorohydrin is cost-effective and scalable for industrial synthesis of azetidine intermediates.
  • High purity and yield at each step reduce the need for extensive purification, enhancing process efficiency.
  • Sonogashira coupling is a reliable method to introduce the ethynyl group at the 3-position of azetidine rings.
  • Hydrogenation and acid treatment steps are critical for removing protecting groups and obtaining stable hydrochloride salts.
  • Reaction monitoring by HPLC and GC ensures completeness and quality control throughout the process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylazetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Ethynylazetidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. It has been investigated for its potential as:

  • Anticancer Agent : Research indicates that derivatives of this compound may exhibit inhibitory effects on specific kinases involved in cancer progression, such as PDK1 and FGFR3, making them candidates for cancer treatment .
  • Neuroprotective Properties : Compounds derived from this structure have shown promise in inhibiting microtubule affinity regulating kinase (MARK), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

Biochemical Studies

The compound is utilized in biochemical research to explore enzyme interactions and protein dynamics. Its ability to modify enzyme activity through structural changes allows researchers to study mechanisms of action at the molecular level.

Industrial Applications

In addition to its research applications, this compound is also employed in industrial settings:

  • Material Science : It is used in developing advanced materials, including polymers and coatings that require specific chemical properties for enhanced performance.
  • Chemical Manufacturing : The compound acts as an intermediate in synthesizing more complex molecules, facilitating the production of various chemical products.

Anticancer Activity

A study published in a patent document highlighted the effectiveness of compounds derived from this compound against colorectal and breast cancers. These compounds demonstrated selective inhibition of cancer cell proliferation in vitro, emphasizing their therapeutic potential .

Neurodegeneration Research

Research focusing on the neuroprotective effects of 3-Ethynylazetidine derivatives revealed their capacity to inhibit tau phosphorylation pathways, which are critical in Alzheimer’s disease pathology. This suggests a dual role in both preventing neurodegeneration and promoting neuronal health .

Mechanism of Action

The mechanism of action of 3-Ethynylazetidine hydrochloride involves its interaction with molecular targets through its reactive ethynyl and azetidine groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Key Inferred Properties:

  • Molecular Formula : Likely C₄H₇ClN (azetidine backbone: C₃H₇N + ethynyl group + HCl).
  • Molecular Weight : ~120.56 g/mol (estimated).
  • Reactivity : High due to the ethynyl group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Comparison with Similar Compounds

The following table and analysis compare 3-Ethynylazetidine hydrochloride with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and pharmacological relevance.

Table 1. Structural and Functional Comparison of Azetidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Relevance Reference
3-Ethynylazetidine HCl C₄H₇ClN ~120.56 Ethynyl, Azetidine Potential for click chemistry
3-Methylazetidine HCl C₄H₁₀ClN 107.58 Methyl, Azetidine Intermediate in drug synthesis
Azetidin-3-ol HCl C₃H₈ClNO 109.55 Hydroxyl, Azetidine High BBB permeability
3-Ethynylaniline HCl C₈H₈ClN 153.61 Ethynyl, Aniline Building block for pharmaceuticals
(3-Methylazetidin-3-yl)methanol HCl C₅H₁₂ClNO 137.61 Methyl, Hydroxyl Biochemical reagent

Structural Analysis

  • 3-Ethynylazetidine HCl vs. 3-Methylazetidine HCl :
    The ethynyl group in 3-Ethynylazetidine introduces a rigid triple bond, reducing conformational flexibility compared to the methyl group in 3-Methylazetidine. This rigidity may enhance target binding but lower solubility in polar solvents .
  • Azetidin-3-ol HCl : The hydroxyl group increases polarity and BBB permeability (TPSA: ~32.7 Ų), making it more suitable for CNS-targeting drugs compared to 3-Ethynylazetidine .

Biological Activity

3-Ethynylazetidine hydrochloride is a synthetic compound characterized by a unique azetidine ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

This compound features an azetidine ring substituted with an ethynyl group, which enhances its reactivity and biological interactions. The molecular formula is C5H7ClC_5H_7Cl with a molecular weight of approximately 135.57 g/mol. The presence of the ethynyl group allows for various chemical reactions, including nucleophilic additions and cycloadditions, which are essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, isoquinoline alkaloids have shown selective inhibitory activity against protein tyrosine phosphatase CD45, with IC50 values ranging from 5.6 to 8.4 μM . While specific data on this compound is limited, its structural analogs suggest potential anticancer properties.
  • Antimicrobial Activity : Research on related azetidine derivatives has demonstrated antibacterial effects, indicating that this compound may possess similar properties. Compounds derived from azetidine structures have been noted for their ability to inhibit bacterial growth, although specific studies on this compound are still necessary .
  • Neuroprotective Effects : Some azetidine derivatives have been investigated for their neuroprotective properties. The mechanism often involves modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways, suggesting that this compound could be explored for similar effects in neurodegenerative disease models.

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as nucleophilic substitutions and cycloadditions are common in the production of this compound. Understanding the synthesis pathways is crucial for elucidating its mechanisms of action and optimizing its biological activity.

Table 1: Summary of Synthesis Methods

MethodologyDescription
Nucleophilic AdditionInvolves the addition of nucleophiles to electrophilic centers in the azetidine ring.
CycloadditionFacilitates the formation of cyclic compounds through reactions involving multiple reactants.
Coupling ReactionsUtilizes coupling agents to form new carbon-carbon bonds, enhancing structural complexity.

Case Study 1: Anticancer Potential

In vitro studies on azetidine derivatives similar to this compound have shown promising results against various cancer cell lines, including MGC-803 and HGC-27 cells. These studies revealed IC50 values below 10 μM, indicating significant cytotoxicity .

Case Study 2: Antimicrobial Activity

A study investigating the antimicrobial properties of azetidine derivatives found that certain compounds exhibited strong inhibitory effects against Gram-positive bacteria, suggesting that this compound may also demonstrate similar antibacterial properties.

Q & A

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Calculate Hill slopes to assess cooperativity. For in vivo studies, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report 95% confidence intervals for IC50_{50}/EC50_{50} values .

Q. How should researchers design kinetic studies to evaluate metabolic pathways of this compound?

  • Methodological Answer : Use liver microsomes (human/rodent) incubated with NADPH cofactors. Monitor metabolite formation via LC-MS/MS at timed intervals (0–120 min). Identify cytochrome P450 isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Apply Michaelis-Menten kinetics to calculate VmaxV_{\text{max}} and KmK_m .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynylazetidine hydrochloride
Reactant of Route 2
3-Ethynylazetidine hydrochloride

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